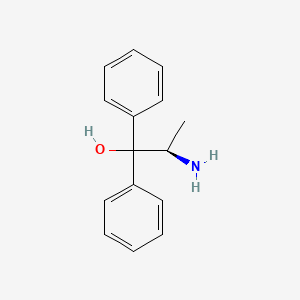
(R)-(+)-2-アミノ-1,1-ジフェニル-1-プロパノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-2-Amino-1,1-diphenyl-1-propanol is a chiral amino alcohol that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to a central carbon atom. The presence of the chiral center makes it an important molecule in stereochemistry and enantioselective synthesis.
科学的研究の応用
®-(+)-2-Amino-1,1-diphenyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Amino-1,1-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,1-diphenyl-1-propanone. One common method is the asymmetric reduction using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer. For instance, the use of chiral borane reagents or chiral oxazaborolidine catalysts can facilitate the reduction process under mild conditions.
Industrial Production Methods
Industrial production of ®-(+)-2-Amino-1,1-diphenyl-1-propanol may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas in the presence of chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
®-(+)-2-Amino-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the amino alcohol can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 2-Amino-1,1-diphenyl-1-propanone.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reactants used.
作用機序
The mechanism of action of ®-(+)-2-Amino-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the molecule allows it to fit into the active sites of these targets with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol: The enantiomer of ®-(+)-2-Amino-1,1-diphenyl-1-propanol, which has similar chemical properties but different biological activities due to its opposite chirality.
2-Amino-1,1-diphenyl-1-propanone: The ketone precursor used in the synthesis of ®-(+)-2-Amino-1,1-diphenyl-1-propanol.
1,1-Diphenyl-2-propanol: A related compound lacking the amino group, which affects its reactivity and applications.
Uniqueness
The uniqueness of ®-(+)-2-Amino-1,1-diphenyl-1-propanol lies in its chiral center and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in asymmetric synthesis. Its ability to interact with chiral receptors and enzymes also distinguishes it from other similar compounds.
特性
IUPAC Name |
(2R)-2-amino-1,1-diphenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBMNSFOFOAIMZ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78603-93-7 |
Source


|
| Record name | (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














